molecular formula C14H11BrN2O2S B1287646 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 226085-18-3

3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1287646
CAS RN: 226085-18-3
M. Wt: 351.22 g/mol
InChI Key: NDJOLIOBEZICFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives is a significant area of research due to their applications in various fields, including medicinal chemistry. The synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine was achieved through carbon-carbon coupling reactions, which are pivotal in organic chemistry . Another study reported the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for a new insecticide, using a sequence of reactions starting from 2,3-dichloropyridine and involving nucleophilic substitution, cyclization, bromination, and hydrolysis . Additionally, the regioselective bromination of thieno[2,3-b]pyridine to obtain 4-bromothieno[2,3-b]pyridine demonstrates the potential of this compound as a building block in drug discovery .

Molecular Structure Analysis

The molecular structures of the synthesized pyridine derivatives were characterized using various techniques. Single crystal X-ray diffraction (XRD) data were used to characterize the molecular geometry of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, revealing the presence of intermolecular hydrogen bonding and π-π interactions within the crystal packing . Density functional theory (DFT) calculations were employed to optimize the molecular structures and to predict the spectroscopic properties of the synthesized compounds, which were found to be in good agreement with experimental data . The molecular structure and stability were further analyzed using natural bond orbital (NBO) studies .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds was explored through various analyses. Frontier molecular orbital (FMO) analysis indicated potential bioactivity, which was confirmed by experimental activity against bacteria and fungus . The molecular electrostatic potential (MEP) was mapped over the stabilized geometries to indicate the chemical reactivity of the compounds . The nonlinear optical properties of the compounds were computed and found to be greater than urea, suggesting potential applications in the field of nonlinear optics .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized pyridine derivatives were extensively studied. The UV-Vis analysis was performed using TD-DFT/B3LYP/6-311+G(d,p) level of theory to explain the vertical transitions, and the results were in good agreement with experimental findings . The crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine provided insights into its solid-state geometry and the intermolecular interactions that stabilize the crystal . The nonlinear optical properties were also investigated, revealing the potential of these compounds for applications in optical devices .

Scientific Research Applications

Synthesis of Natural Alkaloids

3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine plays a critical role in the synthesis of natural alkaloids like variolin B. This compound is involved in the selective palladium-mediated functionalization of pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine systems, aiding in the total synthesis of these alkaloids. This process includes steps like installation of the pyrimidine moiety, hydrolysis, and decarboxylation (Baeza et al., 2010).

Development of Heterocyclic Compounds

The compound is also used in the development of heterocyclic compounds containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework. A significant aspect of this synthesis is the Fischer indole cyclization in polyphosphoric acid, which allows for the creation of hard-to-reach heterocycles (Alekseyev et al., 2015).

Exploration of Electrophilic Reactions

Research on the bromination of related heterocyclic compounds, such as pyrrolo[1, 2-a]pyrazine and pyrrazolo[1, 2-a]pyridine, has demonstrated the formation of specific bromo derivatives. These findings align with predictions based on frontier-electron density calculations, providing insights into electrophilic reactions (Paudler & Dunham, 1965).

Synthesis of Azolopyrimidines

A novel method for synthesizing the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system, the core of the variolin family of marine alkaloids, has been developed using 3-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. This method is significant for its efficiency and potential in synthesizing a range of azolopyrimidines (Mendiola et al., 2004).

Functionalization for Agrochemicals and Functional Materials

The functionalization of 1H-pyrrolo[2,3-b]pyridine has been studied to create new compounds for use in agrochemicals and functional materials. This includes the introduction of various amino groups and the synthesis of polyacetylene with 1H-pyrrolo[2,3-b]pyridyl groups as a pendant, showcasing its versatility in chemical synthesis (Minakata et al., 1992).

Safety and Hazards

The safety information available indicates that “3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine” has the signal word “Warning” and the hazard statements H302-H317 . Precautionary statements include P280-P305+P351+P338 .

Future Directions

The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine can be further modified to develop novel 7-azaindole derivatives . This suggests that “3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine” may also have potential for further modifications and applications in the future.

properties

IUPAC Name

3-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-10-4-6-11(7-5-10)20(18,19)17-9-13(15)12-3-2-8-16-14(12)17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJOLIOBEZICFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616690
Record name 3-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

226085-18-3
Record name 3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=226085-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3 g (0.015 mol) of 2 in 20 mL of anhydrous THF was cooled to −78° C. and n-BuLi 2.5 M in hexanes (6.7 mL, 0.167 mol) was added dropwise. After 15 minutes of stirring, tosyl chloride in 5 mL of THF was added dropwise. The cooling bath was removed and the reaction mixture stirred at rt for 1 h. Extracted with ether and the organic phase washed with brine, dried with magnesium sulfate and concentrated in vacuo to give a white solid that was passed through a pad of silica (70% EtOAc; 30% Hexanes) to give 4.65 g (84%) of 3. 1H NMR CDCl3 8.4 (s, 1H), 8.1 (d, 2H), 7.8 (s, 2H), 7.2 (m, 3H), 2.3 (s, 3H).
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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